METHYLDODECYLBENZYL TRIMETHYL AMMONIUM CHLORIDE
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Overview
Description
Methyldodecylbenzyl trimethyl ammonium chloride is a quaternary ammonium compound with the empirical formula C23H42ClN and a molecular weight of 368.04 g/mol . It is commonly used as a surfactant and disinfectant due to its antimicrobial properties.
Scientific Research Applications
Methyldodecylbenzyl trimethyl ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Utilized in disinfectants and antiseptics.
Industry: Applied in water treatment, textile processing, and as a surfactant in various formulations.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyldodecylbenzyl Trimethyl Ammonium Chloride (MTAC) is a type of quaternary ammonium compound (QAC), which are known for their antimicrobial properties . The primary targets of MTAC are the bacterial cell walls . The positively charged MTAC interacts with the negatively charged bacterial cell walls, leading to disruption of the cell membrane .
Mode of Action
MTAC, like other QACs, works by disrupting the bacterial cell membrane. The positively charged nitrogen in the MTAC molecule interacts with the negatively charged bacterial cell wall. This interaction compromises the integrity of the cell wall, leading to leakage of cell contents and eventually cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyldodecylbenzyl trimethyl ammonium chloride can be synthesized through the quaternization of dodecylbenzyl chloride with trimethylamine. The reaction typically occurs in an organic solvent such as ethanol or isopropanol under reflux conditions. The reaction is as follows:
C12H25C6H4CH2Cl+(CH3)3N→C12H25C6H4CH2N(CH3)3Cl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyldodecylbenzyl trimethyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions (OH⁻) or halide ions (Cl⁻, Br⁻).
Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the compound can exchange its chloride ion with other anions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with hydroxide ions would yield methyldodecylbenzyl trimethyl ammonium hydroxide.
Comparison with Similar Compounds
Similar Compounds
- Cetyltrimethylammonium chloride
- Dodecyltrimethylammonium chloride
- Hexadecyltrimethylammonium chloride
Uniqueness
Methyldodecylbenzyl trimethyl ammonium chloride is unique due to its specific alkyl chain length and benzyl group, which confer distinct physicochemical properties and antimicrobial efficacy. Compared to similar compounds, it offers a balanced combination of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Properties
CAS No. |
1399-80-0 |
---|---|
Molecular Formula |
C20H36ClN |
Molecular Weight |
325.95954 |
Origin of Product |
United States |
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